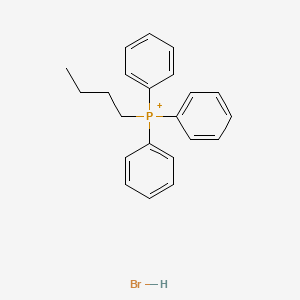

Butyl(triphenyl)phosphanium;hydrobromide

Description

Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemistry

Quaternary phosphonium salts (QPS) are integral to numerous areas of contemporary chemistry due to their stability, versatility, and unique reactivity. taylorandfrancis.com They are widely recognized for their role as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. taylorandfrancis.com This capability is crucial in various industrial and laboratory-scale syntheses.

Beyond catalysis, QPS serve as precursors to Wittig reagents, which are indispensable for the synthesis of alkenes from aldehydes and ketones. libretexts.orgnumberanalytics.com The Wittig reaction, a cornerstone of organic synthesis, allows for the controlled formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules. numberanalytics.comchemistrytalk.org

Furthermore, many quaternary phosphonium salts exhibit significant biological activity. They have been investigated for their antimicrobial properties against a broad spectrum of bacteria. researchgate.net Some QPS derivatives are also explored as potential therapeutic agents. The positive charge on the phosphorus atom is believed to facilitate interaction with negatively charged cell membranes, contributing to their biological effects.

Overview of Butyl(triphenyl)phosphanium;hydrobromide as a Representative Phosphonium Compound

Butyl(triphenyl)phosphanium;hydrobromide is a classic example of a quaternary phosphonium salt. It consists of a central phosphorus atom bonded to three phenyl groups and one butyl group, with a bromide anion to balance the positive charge of the phosphonium cation.

The synthesis of Butyl(triphenyl)phosphanium;hydrobromide typically involves the quaternization of triphenylphosphine (B44618) with an n-butyl halide, such as n-butyl bromide. google.com This reaction is a standard SN2 process where the phosphorus atom of triphenylphosphine acts as a nucleophile. libretexts.org A method for its synthesis involves reacting triphenylphosphine with n-butyl bromide in ethanol (B145695) in the presence of an anion exchange resin as a catalyst. google.com The product is a stable, white crystalline solid.

This compound is primarily used as a precursor to the corresponding Wittig reagent, butylidenetriphenylphosphorane. This is achieved by treating Butyl(triphenyl)phosphanium;hydrobromide with a strong base, which deprotonates the carbon adjacent to the phosphorus atom, forming the ylide. libretexts.org

Physicochemical Properties of Butyl(triphenyl)phosphanium;hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | C22H24BrP |

| Molecular Weight | 399.3 g/mol nih.gov |

| Appearance | White crystalline powder |

| Melting Point | 240-243 °C |

| Solubility | Soluble in water |

| IUPAC Name | butyl(triphenyl)phosphanium;bromide nih.gov |

| InChI Key | IKWKJIWDLVYZIY-UHFFFAOYSA-M nih.gov |

| CAS Number | 1779-51-7 |

Historical Context of Phosphonium Salt Chemistry and Applications

The history of phosphonium salts is intrinsically linked to the development of organophosphorus chemistry. While elemental phosphorus was discovered in 1669 by Hennig Brandt, the exploration of its organic compounds came much later. rsc.org Early investigations into organophosphorus compounds laid the groundwork for the synthesis and understanding of phosphonium salts.

A pivotal moment in the history of phosphonium salt chemistry was the discovery of the Wittig reaction by Georg Wittig in 1954. libretexts.orgnumberanalytics.com This reaction, which utilizes phosphonium ylides generated from phosphonium salts, revolutionized the synthesis of alkenes and earned Wittig the Nobel Prize in Chemistry in 1979. chemistrytalk.org The development of the Wittig reaction highlighted the immense synthetic potential of phosphonium salts and spurred further research into their chemistry and applications.

Initially, the application of phosphonium salts was predominantly in the realm of organic synthesis. However, over time, their utility has expanded significantly. Researchers began to explore their properties as phase-transfer catalysts, ionic liquids, and biocides, leading to their widespread use in various chemical and biological fields. taylorandfrancis.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H25BrP+ |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

butyl(triphenyl)phosphanium;hydrobromide |

InChI |

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1; |

InChI Key |

IKWKJIWDLVYZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Butyl Triphenyl Phosphanium;hydrobromide

Alkylation of Triphenylphosphine (B44618) with Butyl Halides

The most conventional and widely employed method for synthesizing butyl(triphenyl)phosphanium bromide is the direct alkylation of triphenylphosphine with a suitable butyl halide, such as 1-bromobutane (B133212). chemicalbook.comgoogle.com

Nucleophilic Substitution Pathways (SN2)

The fundamental reaction mechanism for the formation of the phosphonium (B103445) salt from triphenylphosphine and an alkyl halide is a bimolecular nucleophilic substitution (SN2) reaction. google.com In this process, the phosphorus atom of triphenylphosphine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic primary carbon atom of the butyl halide, leading to the formation of a new phosphorus-carbon bond and the simultaneous displacement of the halide as a leaving group. google.com This pathway is favored for primary alkyl halides like 1-bromobutane, as they are sterically accessible for the backside attack by the bulky triphenylphosphine nucleophile. google.com

Influence of Solvent Systems and Reaction Conditions

The efficiency and yield of the alkylation reaction are significantly influenced by the chosen solvent and other reaction parameters. A range of solvents can be utilized, including aromatic hydrocarbons like xylene or toluene, and alcohols such as ethanol (B145695). chemicalbook.comgoogle.com

One patented method highlights the use of ethanol as a solvent, which is reported to increase the reaction speed and yield. google.com The use of ethanol also simplifies the purification process, as the product can be isolated via low-temperature crystallization, and the solvent is easily recovered. google.com To further enhance the reaction, a catalyst, such as an anion-exchange resin, can be employed. google.com The reaction is typically conducted under reflux conditions for extended periods, ranging from 6 to 30 hours, to ensure complete conversion. chemicalbook.comgoogle.com The slow, dropwise addition of the n-butyl bromide to the triphenylphosphine solution is a recommended technique to improve transformation efficiency. google.com

Below are examples of reaction conditions reported for this synthetic route:

| Reactants | Solvent | Catalyst | Conditions | Yield | Reference |

| Triphenylphosphine, 1-Bromobutane | Xylene | None | Reflux, 6 hours | 97.7% | chemicalbook.com |

| Triphenylphosphine, n-Butyl Bromide | Ethanol | Anion-Exchange Resin | Reflux, 22-28 hours | 95.9-98.3% | google.com |

Reaction of Triphenylphosphine Hydrobromide with n-Butanol

An alternative conceptual route involves the reaction of a pre-formed phosphonium salt, specifically triphenylphosphine hydrobromide, with an alcohol like n-butanol. Triphenylphosphine hydrobromide is itself synthesized by reacting triphenylphosphine with hydrobromic acid. chemicalbook.com It serves as a convenient, crystalline source of anhydrous HBr for various chemical applications. sci-hub.st

Advantages of this Hydroxy Compound Route over Traditional Alkyl Halide Methods

While direct synthesis of butyl(triphenyl)phosphanium;hydrobromide from triphenylphosphine hydrobromide and n-butanol is not extensively documented in the reviewed scientific literature, syntheses of other phosphonium salts from alcohols have been developed. nih.gov A potential advantage of using an alcohol as a starting material is its typically lower cost and environmental impact compared to the corresponding alkyl halide. A one-pot procedure where an alcohol is converted in situ to the phosphonium salt can streamline the synthetic process. nih.gov For instance, methods have been developed to synthesize phosphonium salts from benzyl (B1604629) alcohols by reacting them with triphenylphosphine and an activating agent like trimethylsilyl (B98337) bromide. nih.gov

Selectivity Considerations and Side Reaction Mitigation in Alcohol-Based Syntheses

In syntheses starting from alcohols, the activation of the hydroxyl group is a critical step. In reactions like the Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine and a halogen source (e.g., CBr4), the alcohol is transformed into an alkoxyphosphonium intermediate. youtube.com This intermediate makes the hydroxyl group a good leaving group, allowing for subsequent nucleophilic attack by the halide ion. youtube.com A key consideration in such reactions is controlling the reactivity to prevent side reactions. For sensitive substrates, the choice of reagents and the order of their addition can be crucial to achieving high yields and preventing the formation of byproducts. nih.gov For example, with acid-sensitive alcohols, mixing the alcohol, triphenylphosphine, and an activator like TMSBr together before heating may be preferable to sequential addition. nih.gov

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of butyl(triphenyl)phosphanium;hydrobromide requires careful optimization of the process to ensure efficiency, cost-effectiveness, and safety. The alkylation of triphenylphosphine with 1-bromobutane is a robust reaction suitable for scale-up. chemicalbook.comgoogle.com

Process optimization strategies focus on several key areas:

Solvent Selection and Recovery: Using solvents like ethanol, from which the product can be easily crystallized and the solvent itself recycled, is economically and environmentally advantageous. google.com

Catalyst Use: Employing a recyclable, solid-phase catalyst like an anion-exchange resin simplifies the process by allowing for easy separation from the reaction mixture (filtration) and reuse, reducing waste and cost. google.com

Reaction Conditions: Optimizing reaction temperature and time is crucial. While higher temperatures can increase the reaction rate, they also risk side reactions or degradation of reactants. google.com The large-scale syntheses reported often utilize reflux conditions for many hours to drive the reaction to completion. chemicalbook.comgoogle.com

Purification: Industrial processes favor simple purification methods. The direct crystallization of the phosphonium salt from the reaction solvent, as described in the ethanol-based synthesis, is highly desirable as it avoids complex and costly chromatographic purification. google.comgoogle.com

Reactant Choice: While alkyl bromides show high reactivity, their higher cost compared to alkyl chlorides is a consideration for industrial production. However, chlorides are less reactive, often requiring harsher conditions or the use of halogen exchange promoters (e.g., NaBr) to achieve efficient conversion, which adds complexity to the system. google.comgoogleapis.com

Continuous Flow Reactor Applications

The application of continuous flow technology to the synthesis of phosphonium salts, including Butyl(triphenyl)phosphanium;hydrobromide, represents a significant advancement over traditional batch processing. While specific literature detailing the continuous flow synthesis of this exact compound is limited, the principles and advantages observed in the synthesis of other active pharmaceutical ingredients (APIs) and fine chemicals can be extrapolated. up.ac.za

Continuous flow processing offers the potential for automated synthetic routes with enhanced efficiency, improved sustainability, and safer manufacturing conditions for organic substrates. up.ac.za The use of packed-bed reactors or microreactors allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. For instance, the flow synthesis of other compounds has successfully utilized packed-bed reactors with polymer-bound reagents, ensuring a greener process with excellent yields. up.ac.za

In the context of producing Butyl(triphenyl)phosphanium;hydrobromide, a continuous flow setup would typically involve pumping a solution of the reactants, triphenylphosphine and n-butyl bromide, through a heated reactor coil or a packed bed containing a catalyst. This methodology can overcome challenges associated with batch processes, such as long reaction times and difficult purification. google.com The ability to telescope individual reaction steps in a continuous flow system can further streamline the synthesis, minimizing manual handling and potential for error. up.ac.za

Table 1: Potential Advantages of Continuous Flow Synthesis for Butyl(triphenyl)phosphonium;hydrobromide

| Feature | Benefit in Continuous Flow Synthesis |

| Heat Transfer | Superior heat exchange allows for precise temperature control, minimizing side reactions. |

| Mass Transfer | Enhanced mixing leads to faster reaction rates and higher conversion. |

| Safety | Small reactor volumes reduce the risk associated with handling hazardous reagents. |

| Automation | Enables consistent product quality and reduces manual intervention. |

| Scalability | Production can be scaled up by extending the operation time or by numbering-up reactors. |

Green Chemistry Principles in Butyl(triphenyl)phosphanium;hydrobromide Production

The integration of green chemistry principles is crucial for developing sustainable synthetic methods. The production of Butyl(triphenyl)phosphanium;hydrobromide can be made more environmentally friendly by focusing on several key areas as outlined by the 12 Principles of Green Chemistry. rsc.org

A notable example of a greener synthesis of Butyl(triphenyl)phosphonium;hydrobromide is detailed in a patented method that utilizes an anion-exchange resin as a recyclable catalyst. google.com This approach highlights several green chemistry principles in action.

Key Green Chemistry Aspects in the Synthesis of Butyl(triphenyl)phosphonium;hydrobromide:

Safer Solvents: The patented method employs ethanol as the solvent. google.com Ethanol is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. This is a safer alternative to more hazardous organic solvents often used in organic synthesis. google.com The solvent can also be easily recovered and recycled. google.com

Atom Economy: The synthesis involves the direct reaction of triphenylphosphine and n-butyl bromide, which is an addition reaction. This type of reaction generally has a high atom economy, as most of the atoms of the reactants are incorporated into the final product, thus minimizing waste. rsc.org

Energy Efficiency: The reaction is carried out at reflux temperature, and by optimizing the reaction conditions, the reaction time can be kept relatively short, contributing to energy efficiency. google.com

Waste Prevention: The high yield of the reaction (over 97%) and the recyclability of the catalyst and solvent contribute significantly to waste prevention, a cornerstone of green chemistry. google.comrsc.org

Table 2: Comparison of Reaction Parameters in a Greener Synthesis of Butyl(triphenyl)phosphonium;hydrobromide google.com

| Parameter | Condition | Advantage |

| Catalyst | Anion-exchange resin (recyclable) | Reduces waste, lowers cost. |

| Solvent | Ethanol (recyclable) | Low toxicity, biodegradable, safer handling. |

| Reactant Ratio (n-butyl bromide : triphenylphosphine) | ~1:1 | Maximizes atom economy. |

| Yield | >97% | Minimizes waste and improves efficiency. |

| Purification | Low-temperature crystallization | Simple, effective, and avoids chromatography. |

By adopting such green chemistry approaches, the synthesis of Butyl(triphenyl)phosphanium;hydrobromide can be performed in a more sustainable and environmentally responsible manner.

Catalytic Applications of Butyl Triphenyl Phosphanium;hydrobromide

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ias.ac.in Butyl(triphenyl)phosphanium;hydrobromide serves as an effective phase transfer catalyst by transporting anionic reactants from the aqueous phase to the organic phase, where the reaction with an organic substrate occurs. cymitquimica.comtheaic.org The bulky and lipophilic nature of the butyl(triphenyl)phosphanium cation enhances its solubility in the organic phase, thereby promoting the transfer of the anion. cymitquimica.com

Butyl(triphenyl)phosphanium;hydrobromide has demonstrated its utility in various multiphase organic reactions. A notable application is in the synthesis of butyl benzoate (B1203000), an anti-bacterial food additive, through the alkylation of sodium benzoate with butyl bromide in a biphasic system. researchpublish.com In this reaction, the phosphonium (B103445) salt facilitates the transfer of the benzoate anion from the aqueous phase to the organic phase (toluene), where it reacts with butyl bromide. researchpublish.com Studies have shown that Butyl(triphenyl)phosphanium;hydrobromide exhibits high catalytic activity, leading to significant product conversion. researchpublish.com

Another significant application lies in oxidative desulfurization processes, where it acts as both a phase transfer catalyst and an extractant. researchgate.net In the removal of sulfur compounds like dibenzothiophene (B1670422) (DBT) from fuel, the catalyst transfers the oxidizing agent from an aqueous phase to the organic fuel phase. researchgate.net

The catalytic efficiency of Butyl(triphenyl)phosphanium;hydrobromide in phase transfer catalysis can be significantly influenced by various process parameters. Optimization of these parameters is crucial for maximizing reaction rates and product yields. Key parameters that are often varied include temperature, catalyst concentration, reactant molar ratio, and agitation speed. researchpublish.com

The following table summarizes the effect of process parameters on the conversion of sodium benzoate using Butyl(triphenyl)phosphanium;hydrobromide (TPPB) as the catalyst. researchpublish.com

| Parameter | Variation | Observation on Conversion |

| Temperature | 30°C to 70°C | Increases with temperature up to 60°C, then plateaus. |

| Catalyst Moles | 0 to 0.0015 moles | Increases sharply with increasing catalyst amount. |

| Reaction Time | Up to 90 minutes | Increases with time. |

| Agitation Speed | - | A constant speed of 500 rpm was found to be effective. |

Oxidative Desulfurization Processes

The removal of sulfur compounds from fuels is a critical process for environmental and industrial reasons. cetjournal.itrsc.org Oxidative desulfurization (ODS) is a promising technology that converts sulfur compounds into their corresponding sulfones, which can then be easily removed. researchgate.netrsc.orgnih.gov Butyl(triphenyl)phosphanium;hydrobromide has been effectively employed as a catalyst in such processes. researchgate.net

The efficiency of the oxidative desulfurization process using Butyl(triphenyl)phosphanium;hydrobromide can be significantly enhanced by the application of ultrasound irradiation in a process known as ultrasound-assisted oxidative desulfurization (UAODS). researchgate.netcetjournal.it Ultrasound enhances mass transfer between the organic and aqueous phases, leading to a greater interaction between the sulfur compounds in the fuel and the oxidizing agent. researchgate.net This results in a faster and more efficient conversion of sulfur compounds to sulfones. For instance, in the UAODS of a model fuel containing dibenzothiophene (DBT), a 75.23% conversion was achieved within 30 minutes of irradiation at 50°C using Butyl(triphenyl)phosphanium;hydrobromide as the catalyst. researchgate.net The use of ultrasound generates more active free radicals which aids in the oxidation of sulfur compounds. researchgate.net

A key advantage of using Butyl(triphenyl)phosphanium;hydrobromide in oxidative desulfurization is its potential for recycling and regeneration. researchgate.netresearchgate.net After the oxidation process, the catalyst, which is primarily in the aqueous phase, can be separated from the fuel phase. This allows for its reuse in subsequent desulfurization cycles, which is economically and environmentally beneficial. Studies have shown that the catalyst can be recycled multiple times without a significant loss in its catalytic activity. researchgate.net For instance, after the desulfurization process, the regenerated Butyl(triphenyl)phosphanium;hydrobromide can be used for multistage extraction, leading to an even higher desulfurization efficiency of up to 86.13%. researchgate.net

Butyl(triphenyl)phosphanium;hydrobromide as a Lewis Acid Catalyst in Carbon-Carbon Bond Formation

The role of phosphonium salts as Lewis acid catalysts in organic synthesis is an emerging area of interest. rsc.org The phosphorus center in a phosphonium cation is electron-deficient and can potentially act as a Lewis acid, activating substrates for nucleophilic attack. rsc.org While the application of phosphonium salts in general for various C-C, C-O, and C-N bond-forming reactions has been reviewed, specific research on Butyl(triphenyl)phosphanium;hydrobromide in this context is limited. rsc.org

One study on a similar compound, propyltriphenylphosphonium bromide, has shown its participation as a Lewis acid in the boration of allylic epoxides, a reaction that involves the formation of a carbon-boron bond which can be a precursor to a C-C bond. smolecule.com In this reaction, the phosphonium salt is proposed to activate the epoxide ring, facilitating its opening by the borane (B79455) reagent. smolecule.com This suggests the potential for phosphonium salts with similar structures, such as Butyl(triphenyl)phosphanium;hydrobromide, to function as Lewis acids. However, direct evidence and specific examples of Butyl(triphenyl)phosphanium;hydrobromide catalyzing carbon-carbon bond formation reactions via a Lewis acidic mechanism are not extensively documented in the reviewed literature. Further research is needed to fully explore and establish the capabilities of Butyl(triphenyl)phosphanium;hydrobromide as a Lewis acid catalyst for C-C bond formation.

Catalysis in Annulation Reactions

There is a lack of specific research data detailing the use of Butyl(triphenyl)phosphanium;hydrobromide as a primary catalyst in annulation reactions. While phosphine-catalyzed annulations are a known class of reactions, the catalytic activity of this specific phosphonium salt in such transformations has not been reported in the reviewed literature. General phosphine (B1218219) catalysis often involves the in-situ generation of a phosphine from a precursor, but dedicated studies on Butyl(triphenyl)phosphanium;hydrobromide for this purpose are not available.

Application as Co-catalyst or Ligand in Metal-Mediated Transformations

The role of phosphine-containing molecules as ligands in metal-catalyzed reactions, such as cross-coupling reactions, is a well-established and vast field of study. These ligands are crucial for stabilizing the metal center and modulating its reactivity. However, specific studies detailing the application of Butyl(triphenyl)phosphanium;hydrobromide as either a direct ligand or a co-catalyst in metal-mediated transformations are not found in the existing scientific literature. Research in this area tends to focus on neutral phosphine ligands or specifically designed phosphonium salts that differ from the title compound. While phosphonium salts can act as phase-transfer catalysts, their direct participation as ligands or co-catalysts in the catalytic cycle of major metal-mediated transformations has not been documented for Butyl(triphenyl)phosphanium;hydrobromide.

Applications in Advanced Organic Synthesis

Functional Group Interconversions and Alkylation Reactions

Beyond its primary use in olefination, butyltriphenylphosphonium bromide is involved in other synthetic transformations. The synthesis of the phosphonium (B103445) salt itself is a classic example of an alkylation reaction, specifically a bimolecular nucleophilic substitution (SN2) reaction. google.com In this process, the phosphorus atom of triphenylphosphine (B44618) acts as a nucleophile, attacking the electrophilic primary carbon of n-butyl bromide and displacing the bromide ion to form the stable phosphonium salt. google.com

Furthermore, butyltriphenylphosphonium bromide can function as a phase transfer catalyst (PTC). cymitquimica.com In this role, the lipophilic triphenylphosphonium cation pairs with an anionic reactant, shuttling it from an aqueous or solid phase into an organic phase where the reaction can proceed more efficiently. This catalytic activity facilitates a variety of functional group interconversions by enhancing reaction rates and yields in heterogeneous systems.

The bromide counterion in butyltriphenylphosphonium bromide plays a direct role in the synthesis of the salt and an indirect, yet important, role in its subsequent reactions. During the synthesis of the phosphonium salt from triphenylphosphine and n-butyl bromide, the bromide ion serves as the leaving group in the SN2 reaction. google.com Its ability to stabilize the forming negative charge as it departs is crucial for the reaction to proceed efficiently.

Role in Complex Molecule Total Synthesis

The Wittig reaction is a cornerstone of retrosynthetic analysis and is frequently used in the total synthesis of complex natural products and pharmaceuticals. The ability to form a carbon-carbon double bond at a specific location with predictable (or controllable) stereochemistry makes it an invaluable tool for constructing intricate molecular skeletons. libretexts.orgnih.gov

While specific documented total syntheses naming butyltriphenylphosphonium bromide can be difficult to isolate, its role is exemplified by the use of analogous non-stabilized phosphonium salts in key synthetic steps. These reagents are strategically employed to connect complex molecular fragments or to install a specific carbon chain, which can then be further elaborated.

The fundamental purpose of the Wittig reaction in a synthetic strategy is carbon skeleton construction. libretexts.org It allows for the union of two smaller carbon fragments—one derived from the phosphonium salt and the other from the carbonyl compound—to build a larger, more complex framework. libretexts.org

A representative example of this strategy is the synthesis of a tricyclic precursor to the steroid estrone. nih.gov In this synthesis, a Wittig reaction involving an aldehyde and a phosphonium salt (in this case, (cyclopropylmethyl)triphenylphosphonium bromide) is used to homologate the aldehyde, extending the carbon chain and introducing a new functional handle (the alkene). nih.gov This step is a critical maneuver in building the carbon skeleton required for subsequent cyclization reactions to form the steroid's core ring system. nih.gov The use of butyltriphenylphosphonium bromide would achieve a similar strategic goal: the controlled, one-carbon extension of a chain (as a pentylidene unit), which is a common and powerful tactic in the stepwise assembly of complex organic molecules.

Solid-Supported Reagents and Flow Chemistry Applications

The immobilization of reagents on solid supports represents a significant advancement in chemical synthesis, offering streamlined purification processes and the potential for reagent recycling. When integrated with continuous flow chemistry, these solid-supported reagents can lead to highly efficient and automated synthesis systems. In this context, monolithic reactors, which consist of a single, continuous porous support, have emerged as a particularly advantageous platform. Their unique structural properties, such as high surface area and low-pressure drop, make them ideal for continuous processes.

Advantages of Monolithic Phosphine (B1218219) Reagents in Continuous Processes

Monolithic reactors functionalized with phosphine moieties, such as triphenylphosphine, have demonstrated considerable utility in various continuous flow organic syntheses. vapourtec.comresearchgate.net These "monolithic phosphine reagents" provide a robust framework for conducting reactions that traditionally rely on soluble phosphine reagents, thereby circumventing challenges associated with their removal from the reaction mixture.

One of the primary advantages of using monolithic phosphine reagents in continuous processes is the simplification of product purification. nih.gov By covalently binding the phosphine to the monolithic support, the reagent and any phosphine-related byproducts, like triphenylphosphine oxide, are retained within the reactor. masterorganicchemistry.com This eliminates the need for complex chromatographic separation, which is often required when stoichiometric amounts of phosphine reagents are used in batch synthesis.

The physical structure of monoliths offers significant benefits for flow chemistry. commonorganicchemistry.com Unlike traditional packed-bed reactors which can suffer from issues like channeling and high back pressure, monolithic reactors exhibit excellent flow-through characteristics. vapourtec.comcommonorganicchemistry.com Their high porosity and interconnected pore structure ensure efficient mass transfer between the flowing reactant stream and the immobilized catalytic sites. commonorganicchemistry.comresearchgate.net This leads to faster reaction kinetics and higher throughput. commonorganicchemistry.com For instance, a monolithic triphenylphosphine system has been successfully prepared and utilized for Staudinger/Aza-Wittig reactions in an automated continuous flow system. vapourtec.comresearchgate.net

The stability and reusability of these monolithic reagents also contribute to more sustainable and cost-effective chemical processes. While the phosphine groups may be susceptible to oxidation, they can often be regenerated and reused for multiple reaction cycles. researchgate.net

While direct research on monolithic reactors specifically functionalized with Butyl(triphenyl)phosphanium;hydrobromide is not extensively documented, the principles established with monolithic triphenylphosphine are directly applicable. The synthesis of Butyl(triphenyl)phosphanium;hydrobromide is typically achieved by the reaction of triphenylphosphine with an n-butyl bromide. google.comyoutube.com A monolithic triphenylphosphine reagent could, in principle, be converted to its corresponding immobilized butyl(triphenyl)phosphanium salt within the reactor. This would create a solid-supported phase-transfer catalyst or a precursor for in-situ ylide generation for reactions like the Wittig reaction in a continuous flow setup. libretexts.orgumkc.edulibretexts.org The advantages of such a system would mirror those observed for other monolithic phosphine reagents, including ease of separation, potential for automation, and enhanced process efficiency.

Table of Research Findings on Monolithic Phosphine Reagents:

| Feature | Advantage in Continuous Processes | Research Example | Citation |

| Immobilization | Simplifies product purification by retaining the reagent and byproducts. | Staudinger/Aza-Wittig reactions using a monolithic triphenylphosphine system. | vapourtec.comresearchgate.net |

| Structure | Low back pressure and efficient mass transfer. | Polystyrene-based porous monolithic catalysts for Michael additions. | researchgate.net |

| Automation | Enables multi-step, telescoped syntheses without intermediate workup. | Multi-step flow synthesis of oxomaritidine using a polymer-supported phosphine. | nih.gov |

| Reusability | Allows for regeneration and multiple uses of the catalytic reactor. | Regeneration of oxidized phosphine monoliths by trichlorosilane (B8805176) reduction. | researchgate.net |

Structural Analysis and Theoretical Studies of Butyl Triphenyl Phosphanium;hydrobromide

Molecular Conformation and Geometry

The three-dimensional arrangement of the butyl(triphenyl)phosphanium cation is characterized by specific conformational features of its constituent alkyl and aryl groups. Crystallographic studies provide precise data on the geometry of the molecule in the solid state. researchgate.net The crystal structure of butyl(triphenyl)phosphanium;hydrobromide has been determined by single-crystal X-ray diffraction at a low temperature of 106 K, providing a detailed snapshot of its molecular arrangement. researchgate.net

Crystal Data for Butyl(triphenyl)phosphanium;hydrobromide

| Parameter | Value |

|---|---|

| Formula | C₂₂H₂₄P⁺·Br⁻ |

| Molecular Weight | 399.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1332 (2) |

| b (Å) | 10.0822 (3) |

| c (Å) | 17.4142 (4) |

| β (°) | 104.058 (1) |

| Volume (ų) | 1896.15 (8) |

| Z | 4 |

Data sourced from Czerwinski, 2005. researchgate.net

Conformational Analysis of the Butyl Chain

The flexibility of the n-butyl group attached to the phosphorus atom allows for various conformations. In the crystal structure of butyl(triphenyl)phosphanium;hydrobromide, the butyl chain adopts a specific, non-linear arrangement. The first three carbon atoms of the chain, those closest to the phosphorus atom, are found in an extended, anti-periplanar (trans) conformation. researchgate.net However, the conformation around the terminal C-C bond deviates from a fully extended chain. The terminal torsion angle (P-C1-C2-C3) is described as gauche, which is a notable feature when compared to some longer-chain alkyl-substituted triphenylphosphonium compounds that maintain a fully extended conformation. researchgate.net

Selected Torsion Angles of the Butyl Chain

| Torsion Angle | Description | Conformation |

|---|---|---|

| P—C(1)—C(2)—C(3) | Defines the main chain shape | Extended (trans) |

| C(1)—C(2)—C(3)—C(4) | Defines the terminal chain position | Gauche |

Conformational description based on the findings of Czerwinski, 2005. researchgate.net

Intermolecular Interactions and Crystal Packing

The solid-state structure of butyl(triphenyl)phosphanium;hydrobromide is a supramolecular assembly held together by a network of non-covalent interactions. The packing of the butyl(triphenyl)phosphanium cations and bromide anions is primarily directed by hydrogen bonds and potentially weaker dispersion forces like π-π stacking. researchgate.net

π-π Stacking Interactions in Solid-State Structures

Interactions between the aromatic phenyl rings, known as π-π stacking, are another important factor in the crystal packing of aromatic compounds. nih.govrsc.org These interactions occur when the electron-rich π-systems of adjacent phenyl rings align in a face-to-face or offset fashion. In the closely related compound, triphenyl(propyl)phosphonium (B98357) bromide, a centroid-to-centroid distance of 3.843 Å between phenyl rings of adjacent cations indicates the presence of such π-π stacking interactions. researchgate.net These interactions, along with C-H···π bonds, contribute to the formation of a three-dimensional supramolecular structure. researchgate.net While not explicitly detailed in the primary report for the butyl derivative, similar interactions are expected to play a role in its crystal packing due to the structural similarity. researchgate.net The typical distance for these interactions generally falls within the range of 3.3 to 4.0 Å. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as powerful tools for understanding the electronic structure and properties of molecular systems. q-chem.comq-chem.com While specific DFT studies on butyl(triphenyl)phosphanium;hydrobromide are not prominent in the literature, calculations on related phosphonium (B103445) salts and their components provide valuable insights. nih.gov

Such theoretical methods can be used to:

Optimize Molecular Geometry: Calculations can predict the lowest energy conformation of the cation, including bond lengths, bond angles, and torsion angles of the butyl chain and phenyl rings, for comparison with experimental X-ray diffraction data. youtube.com

Analyze Charge Distribution: The distribution of the positive charge on the phosphonium cation can be modeled. This analysis typically shows that the charge is not localized solely on the phosphorus atom but is delocalized over the adjacent carbon and hydrogen atoms, which is crucial for its interaction with anions and its mitochondrial targeting applications.

Investigate Intermolecular Interactions: The nature and strength of the C-H···Br hydrogen bonds and π-π stacking interactions can be computationally investigated. nih.gov Methods like Natural Bond Orbital (NBO) analysis can elucidate the charge transfer character of these hydrogen bonds.

Simulate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the compound. nih.gov

These computational approaches complement experimental findings by providing a deeper understanding of the electronic factors that underpin the observed structural and chemical properties of butyl(triphenyl)phosphanium;hydrobromide.

Table of Compounds Mentioned

| Compound Name |

|---|

| Butyl(triphenyl)phosphanium;hydrobromide |

| Triphenyl(propyl)phosphonium bromide |

Investigations into Electronic Structure and Reactivity Predictions

Theoretical and computational methods, such as Density Functional Theory (DFT), are pivotal in predicting the reactivity of organophosphorus compounds. researchgate.net For Butyl(triphenyl)phosphanium;hydrobromide, these methods can elucidate the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO). The reactivity of the compound, particularly in its role as a precursor for Wittig reagents or as a phase-transfer catalyst, is governed by these electronic characteristics. researchgate.netchemicalbook.com The bulky triphenylphosphine (B44618) moiety and the butyl group sterically shield the phosphorus center, influencing its accessibility to reactants.

Table 1: Crystallographic Data for Butyl(triphenyl)phosphanium;hydrobromide This interactive table provides a summary of the crystal structure data.

| Crystal Parameter | Value |

|---|---|

| Formula | C22H24BrP |

| System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 11.1332 |

| b (Å) | 10.0822 |

| c (Å) | 17.4142 |

| **α (°) ** | 90 |

| **β (°) ** | 104.0580 |

| **γ (°) ** | 90 |

Data sourced from Acta Crystallographica Section E (2005), 61(7), o2272-o2273. nih.gov

Electronic Effects on the Phosphonium Center Reactivity

The reactivity of the phosphonium center is significantly influenced by the electronic properties of its substituents: the three phenyl groups and the one n-butyl group. The nature of the groups attached to the phosphorus atom directly affects the stability and reactivity of the salt and any subsequent intermediates, such as the corresponding ylide in a Wittig reaction. acs.org

The three phenyl groups are generally electron-withdrawing via an inductive effect, which increases the positive charge (Lewis acidity) of the phosphorus atom. Conversely, the n-butyl group is an electron-donating alkyl group. This combination of one donating alkyl group and three withdrawing aryl groups creates a specific electronic environment that defines its chemical behavior. In the context of the Wittig reaction, Butyl(triphenyl)phosphonium bromide is the precursor to a non-stabilized ylide, whose high reactivity is a direct consequence of the electronic properties imparted by the butyl and phenyl substituents. acs.org Studies on related phosphonium salts confirm that substituent effects play a critical role in the reaction pathways and product selectivity. researchgate.netacs.org

Correlation of Calculated Hückel Charges with Reaction Potency

Computational chemistry provides tools to quantify the electronic effects of substituents by calculating the partial charges on each atom in a molecule. While the Hückel method is an older, simpler approach typically used for π-conjugated systems, modern DFT calculations provide more accurate charge distributions. These calculated charges can then be correlated with experimentally observed reactivity or "potency."

For a phosphonium salt, a higher calculated positive charge on the phosphorus atom would imply greater electrophilicity. This could correlate to enhanced performance in applications where the salt functions as a Lewis acid or a phase-transfer catalyst. rsc.org In the case of its primary use in the Wittig reaction, the crucial factor is the charge distribution in the ylide formed after deprotonation. The nucleophilicity of the α-carbon of the ylide, which is directly related to its partial negative charge, is a key determinant of the reaction rate and the stereochemical outcome (Z/E selectivity) of the resulting alkene. acs.org Theoretical models that correlate calculated atomic charges with reaction outcomes are essential for understanding reaction mechanisms and for designing more efficient reagents. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Butyl(triphenyl)phosphanium;hydrobromide |

| Butyl(triphenyl)phosphonium bromide |

| Triphenylphosphine |

| Wittig reagents |

Advanced Spectroscopic Characterization Techniques Applied to Butyl Triphenyl Phosphanium;hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Butyl(triphenyl)phosphanium;hydrobromide in both solution and the solid state. nih.govnih.govnih.govwiley-vch.deresearchgate.netnih.govresearchgate.netnist.gov The presence of NMR-active nuclei such as ¹H, ¹³C, and ³¹P allows for a multi-faceted analysis of the compound's structure.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of the butyl and triphenyl groups within the phosphonium (B103445) cation. wiley-vch.deresearchgate.netnih.gov The spectrum typically displays distinct regions for aromatic and aliphatic protons. The protons of the three phenyl groups attached to the phosphorus atom usually appear as a complex multiplet in the downfield region (typically δ 7.6-8.0 ppm), arising from the coupling between ortho, meta, and para protons.

The protons of the n-butyl chain are observed in the upfield region. The terminal methyl group (CH₃) appears as a triplet, while the three methylene (B1212753) groups (CH₂) adjacent to the phosphorus, each other, and the terminal methyl group exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons and the phosphorus atom. The methylene group directly attached to the phosphorus atom (α-CH₂) is the most deshielded of the aliphatic protons due to the inductive effect of the positively charged phosphorus center.

Table 1: Typical ¹H NMR Chemical Shift Data for Butyl(triphenyl)phosphanium cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.6 - 8.0 | Multiplet |

| α-Methylene (-CH₂-P) | ~3.6 | Multiplet |

| β, γ-Methylene | ~1.6 | Multiplet |

Note: Data are representative and can vary based on solvent and instrument frequency.

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying all unique carbon environments in the molecule. researchgate.net In the ¹³C{¹H} decoupled spectrum, the butyl group typically shows four distinct signals corresponding to its four carbon atoms. The carbon atom directly bonded to the phosphorus (Cα) exhibits a characteristic downfield shift and appears as a doublet due to one-bond coupling (¹JPC). The other carbons of the butyl chain (Cβ, Cγ, Cδ) appear further upfield.

The phenyl carbons also show distinct resonances. The ipso-carbon (the carbon directly attached to phosphorus) is significantly deshielded and appears as a doublet with a large ¹JPC coupling constant. The ortho, meta, and para carbons each give rise to their own signals, which also appear as doublets due to two-, three-, and four-bond couplings to phosphorus (²JPC, ³JPC, ⁴JPC), respectively.

Table 2: Representative ¹³C NMR Chemical Shift and Coupling Constant Data for Butyl(triphenyl)phosphanium cation

| Carbon Atom | Chemical Shift (δ, ppm) | P-C Coupling Constant (JPC, Hz) |

|---|---|---|

| ipso-C (Phenyl) | ~118 | ~85 (¹JPC) |

| ortho-C (Phenyl) | ~134 | ~10 (²JPC) |

| meta-C (Phenyl) | ~130 | ~13 (³JPC) |

| para-C (Phenyl) | ~135 | ~3 (⁴JPC) |

| α-C (Butyl) | ~29 | ~50 (¹JPC) |

| β-C (Butyl) | ~24 | ~16 (²JPC) |

| γ-C (Butyl) | ~23 | ~4 (³JPC) |

Note: Data are representative and can vary based on solvent and instrument frequency. chemicalbook.comrsc.org

Phosphorus-31 (³¹P) NMR is a highly sensitive and direct method for characterizing phosphorus-containing compounds. nih.govnih.govnist.govchemicalbook.comresearchgate.net Given that ³¹P has a natural abundance of 100% and a spin of ½, it provides simple, sharp spectra. oxinst.com For Butyl(triphenyl)phosphanium;hydrobromide, the proton-decoupled ³¹P{¹H} NMR spectrum shows a single sharp resonance, confirming the presence of a single phosphorus environment. oxinst.com

The chemical shift (δ) is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For tetracoordinate phosphonium salts like the Butyl(triphenyl)phosphanium cation, the ³¹P signal typically appears in the range of δ +20 to +35 ppm (relative to 85% H₃PO₄). This is significantly downfield from its precursor, triphenylphosphine (B44618), which resonates at approximately δ -5 ppm. This large change in chemical shift can be used to monitor the quaternization reaction used in its synthesis. Theoretical calculations can be employed to predict ³¹P NMR chemical shifts by considering different conformations and solvent effects, providing a deeper understanding of the electronic structure. uni-muenchen.de

Table 3: Comparative ³¹P NMR Chemical Shifts

| Compound | Phosphorus Oxidation State | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Triphenylphosphine | +3 | ~ -5 |

| Butyl(triphenyl)phosphanium bromide | +5 | ~ +25 |

| Triphenylphosphine oxide | +5 | ~ +29 |

NMR crystallography integrates solid-state NMR (ssNMR) spectroscopy with X-ray diffraction data to provide a comprehensive description of the structure and packing of crystalline solids. For Butyl(triphenyl)phosphanium;hydrobromide, single-crystal X-ray diffraction has determined the precise atomic coordinates and unit cell parameters. nih.gov

This structural information is invaluable for interpreting ssNMR data. For instance, the ³¹P ssNMR spectrum can reveal information about the chemical shift anisotropy (CSA), which describes the orientation-dependent magnetic shielding of the phosphorus nucleus. The principal values of the CSA tensor obtained from the ssNMR spectrum can be directly correlated with the local geometry around the phosphorus atom as determined by diffraction. This combined approach provides a powerful tool for validating crystal structures and understanding intermolecular interactions in the solid state.

Table 4: Crystallographic Data for Butyl(triphenyl)phosphanium;hydrobromide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 11.1332 Å |

| b | 10.0822 Å |

| c | 17.4142 Å |

| β | 104.0580° |

| Z (Molecules per unit cell) | 4 |

Source: Czerwinski, E. W. (2005), Acta Crystallographica Section E. nih.gov

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms and kinetics by monitoring the reaction mixture directly in the NMR tube over time. nih.govnist.gov This method can be applied to track the formation of Butyl(triphenyl)phosphanium;hydrobromide from its precursors, such as the reaction between triphenylphosphine and 1-bromobutane (B133212).

By acquiring a series of ³¹P NMR spectra at set time intervals, one can observe the disappearance of the triphenylphosphine starting material signal (δ ≈ -5 ppm) and the concurrent appearance and growth of the Butyl(triphenyl)phosphanium product signal (δ ≈ +25 ppm). researchgate.netrsc.org This allows for the determination of reaction rates and the detection of any potential phosphorus-containing intermediates or side products that may form during the synthesis, providing a complete kinetic and mechanistic profile of the reaction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is used to identify the functional groups present in Butyl(triphenyl)phosphanium;hydrobromide. nih.govnih.govchemicalbook.com The spectrum is characterized by absorption bands corresponding to the vibrations of the phenyl rings and the butyl chain.

Key features include the C-H stretching vibrations of the aromatic rings (typically > 3000 cm⁻¹) and the aliphatic C-H stretching of the butyl group (typically < 3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region. The P-C bond vibration also results in characteristic absorptions. The absence of a P=O stretch (around 1290-1320 cm⁻¹) confirms that the phosphorus has not been oxidized. researchgate.net

Table 5: Key IR Absorption Bands for Butyl(triphenyl)phosphanium;hydrobromide

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| ~1590, ~1485, ~1440 | Aromatic C=C Ring Stretch |

| ~1110 | P-Phenyl Vibration |

| ~720, ~690 | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Note: Positions are approximate and can vary. nist.govnih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing definitive information on molecular weight and structure. acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the preferred method for analyzing phosphonium salts like Butyl(triphenyl)phosphanium;hydrobromide because it is a soft ionization technique that allows the intact cation to be transferred into the gas phase. acs.orgnih.gov In positive ion mode ESI-MS, the compound is detected as the Butyl(triphenyl)phosphanium cation, [C₂₂H₂₄P]⁺. nih.govresearchgate.net

The analysis is typically performed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) instrument, which allows for precise mass determination. nih.govcolby.edu The expected monoisotopic mass of the Butyl(triphenyl)phosphanium cation is approximately 319.16 Da. nih.govnih.gov

Table 2: ESI-MS Data for the Butyl(triphenyl)phosphanium Cation

| Attribute | Value | Reference |

| Formula | C₂₂H₂₄P⁺ | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Precursor m/z (Observed) | 319.161 | nih.gov |

| Precursor Adduct | [M]⁺ | nih.gov |

| Monoisotopic Mass (Calculated) | 319.16156 Da | nih.gov |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed to fragment the precursor ion and analyze its constituent parts, offering deep structural elucidation. mdpi.comnih.gov For the Butyl(triphenyl)phosphanium cation ([M]⁺), the precursor ion with an m/z of ~319.16 is selected and subjected to fragmentation. nih.gov

The fragmentation of triphenylphosphine-containing cations is well-studied. rsc.org Common fragmentation pathways involve the loss of neutral molecules from the alkyl chain and the cleavage of the P-C bonds. The major observed fragments provide a clear signature for the compound's structure.

A representative MS/MS analysis of the Butyl(triphenyl)phosphanium cation reveals several key product ions. nih.gov The most abundant fragment ion typically corresponds to the loss of butene (C₄H₈, 56 Da), resulting in the triphenylphosphine-H cation (m/z 263). Another significant pathway is the loss of a butyl radical, leading to the triphenylphosphine radical cation (m/z 262). Further fragmentation of the triphenylphosphine core can lead to ions such as the diphenylphosphin-ylium ion ([Ph₂P]⁺, m/z 185) and the biphenylene (B1199973) radical cation (m/z 152). rsc.org

Table 3: Key Fragmentation Data (CID) for the Butyl(triphenyl)phosphanium Cation ([M]⁺)

| Precursor m/z | Product Ion m/z (Observed) | Proposed Fragment Identity | Neutral Loss | Reference |

| 319.161 | 183.0353 | Diphenylphosphin-ylium ion ([Ph₂P]⁺) related fragment | C₄H₉ + C₆H₅ | nih.gov |

| 319.161 | 152.0622 | Biphenylene radical cation | C₁₀H₁₂P | nih.gov |

| 319.161 | 107.0047 | Phenyl cation related fragment | C₁₆H₁₇P | nih.gov |

| 319.161 | 259.0679 | Loss of Butane | C₄H₁₀ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Butyl(triphenyl)phosphanium;hydrobromide has been characterized using UV-Vis analysis. researchgate.net The UV-Vis spectrum is primarily dictated by the electronic structure of the three phenyl rings attached to the phosphorus atom.

The aromatic rings contain π-electrons that can be excited to higher energy orbitals (π → π* transitions). The spectrum of Butyl(triphenyl)phosphanium;hydrobromide is expected to show characteristic absorption bands in the ultraviolet region, similar to other triphenylphosphine derivatives and triphenyl phosphate. nist.gov These transitions typically occur below 300 nm. The exact position and intensity of the absorption maxima can be influenced by the solvent and the specific electronic environment of the chromophore. Studies on related phosphonium salts have explored their diverse photophysical properties using this technique. chemrxiv.org

Table 4: Expected UV-Vis Absorption for Butyl(triphenyl)phosphanium;hydrobromide

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| Phenyl Rings | π → π* | 200 - 280 |

Field-Emission Scanning Electron Microscopy (FESEM) for Morphological Characterization

Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface morphology and topography of solid materials. researchgate.net While standard Scanning Electron Microscopy (SEM) has been used in studies involving Butyl triphenyl phosphonium bromide, FESEM provides the advantage of significantly higher resolution and less sample charging, allowing for more detailed visualization of nanoscale features. researchgate.net

In the context of Butyl(triphenyl)phosphanium;hydrobromide, which is a crystalline solid, FESEM analysis would be employed to characterize its crystal habit, particle size distribution, and surface texture. This information is crucial for understanding the material's physical properties, such as solubility and reactivity, which are often dependent on surface area and crystal form. For instance, FESEM could reveal if the material consists of well-defined crystals, aggregates, or amorphous particles. researchgate.net

Research on Derivatives and Analogs of Butyl Triphenyl Phosphanium;hydrobromide

Synthesis of Substituted Triphenylphosphonium Salts

The synthesis of substituted triphenylphosphonium salts is a cornerstone of organophosphorus chemistry, providing a versatile platform for creating a diverse range of compounds. These salts are typically prepared through the quaternization of triphenylphosphine (B44618) with an appropriate alkyl halide. youtube.com This SN2 reaction is generally efficient and results in high yields of the desired phosphonium (B103445) salt. youtube.com

Modifications to the alkyl chain attached to the phosphorus atom introduce new functionalities and alter the compound's properties. The synthesis of these variants typically involves the reaction of triphenylphosphine with a functionalized alkyl bromide.

Carboxybutyltriphenylphosphonium bromide: This derivative is commonly synthesized by refluxing triphenylphosphine with 5-bromovaleric acid in a solvent like acetonitrile (B52724) or toluene. chemicalbook.comprepchem.comiucr.org An alternative, novel synthesis route starts with the oxidation of 5-bromo-1-pentanol using TEMPO and a phase transfer catalyst to form 5-bromovaleric acid, which then reacts with triphenylphosphine. google.com This method is reported to solve issues of product purification and low yields associated with traditional processes. google.com

(3-Bromopropyl)triphenylphosphonium bromide: A rapid and efficient method for preparing this compound involves the microwave-assisted reaction of triphenylphosphine with 1,3-dibromopropane. bas.bg This technique significantly reduces reaction times to as little as two minutes, with or without a solvent, and produces high yields (81-93%). bas.bg

(3-Hydroxypropyl)triphenylphosphonium bromide: The synthesis of this analog is achieved through the nucleophilic substitution reaction between triphenylphosphine and 3-bromopropanol. smolecule.com This reaction proceeds via an SN2 mechanism. smolecule.com

Decyl(triphenyl)phosphonium bromide: This long-chain derivative is synthesized by reacting triphenylphosphine with 1-bromodecane. nih.gov It is often used as an intermediate in further chemical syntheses. medkoo.comtargetmol.com

Propyltriphenylphosphonium bromide: The preparation of this simple alkyl variant involves the reaction of triphenylphosphine with 1-bromopropane, typically under reflux conditions in an inert atmosphere. smolecule.com

A summary of synthetic methods for various alkyl chain modified triphenylphosphonium bromides is presented below.

| Derivative | Precursors | Key Reaction Conditions | Reference(s) |

| (4-Carboxybutyl)triphenylphosphonium bromide | Triphenylphosphine, 5-bromovaleric acid | Reflux in acetonitrile or toluene | chemicalbook.comprepchem.comiucr.org |

| (3-Bromopropyl)triphenylphosphonium bromide | Triphenylphosphine, 1,3-dibromopropane | Microwave irradiation (2 min) | bas.bg |

| (3-Hydroxypropyl)triphenylphosphonium bromide | Triphenylphosphine, 3-bromopropanol | Nucleophilic substitution (SN2) | smolecule.com |

| Decyl(triphenyl)phosphonium bromide | Triphenylphosphine, 1-bromodecane | SN2 reaction with heating | nih.gov |

| Propyltriphenylphosphonium bromide | Triphenylphosphine, 1-bromopropane | Reflux in an inert atmosphere | smolecule.com |

Introducing substituents onto the phenyl rings of the triphenylphosphine moiety significantly influences the electronic properties of the resulting phosphonium salt. nih.gov The synthesis of these compounds begins with a substituted triphenylphosphine, which is then reacted with an alkyl halide.

Methoxy-substituted derivatives: The synthesis of decyl tri-4-tolylphosphonium bromide (a methyl-substituted analog) and its methoxy-substituted counterpart has been reported. nih.gov These are prepared by an SN2 reaction between the corresponding para-substituted triphenylphosphine and 1-bromodecane. nih.gov

Fluoro- and Trifluoromethyl-substituted derivatives: The development of fluorous triphenylphosphine derivatives, where perfluoroalkyl tails are attached, has been a subject of interest for applications in fluorous biphasic catalysis. acs.orgwikipedia.org A method for synthesizing tris(3-(trifluoromethyl)phenyl)phosphine has also been described, which can then be used to create fluorinated triphenylphosphonium analogs. researchgate.net The synthesis of trifluoromethylphosphines can be achieved from phosphine (B1218219) chlorides and CF3Br. researchgate.net

A metal-free method has been developed for the synthesis of aryltriphenylphosphonium bromides by reacting triphenylphosphine with aryl bromides in refluxing phenol. acs.org This approach tolerates various functional groups on the aryl bromide. acs.org

To investigate the impact of steric bulk around the phosphorus atom, researchers have synthesized phosphonium salts with more sterically demanding groups than the phenyl rings of triphenylphosphine. A notable example is the use of tri-tert-butylphosphine (B79228) as the starting phosphine. mdpi.comresearchgate.netnih.govnih.gov

A series of novel alkyl(tri-tert-butyl)phosphonium salts, with varying n-alkyl substituents (from ethyl to eicosyl), have been synthesized. mdpi.comnih.gov These compounds are prepared and characterized using various analytical techniques, including NMR spectroscopy and X-ray analysis. mdpi.com The unique structure of these sterically hindered cations, with the charge on the phosphorus atom shielded by bulky tert-butyl groups, imparts distinct properties compared to classical quaternary phosphonium salts. nih.gov

| Cation Type | Key Features | Synthetic Precursor | Reference(s) |

| Alkyl(tri-tert-butyl)phosphonium | High steric hindrance around the phosphorus atom | Tri-tert-butylphosphine | mdpi.comnih.govnih.gov |

| Bis(arylamino)phosphenium | Sterically tunable by varying aryl substituents | Bis(arylamino)chlorophosphines | acs.org |

Reactivity and Synthesis Challenges Associated with Derivatization

While the quaternization of triphenylphosphine is a robust reaction, challenges can arise with certain substrates or when specific functionalities are desired. The reactivity of the starting phosphine is significantly influenced by the electronic nature of its substituents. nih.gov Electron-donating groups on the phenyl rings enhance the nucleophilicity of the phosphorus atom, facilitating the SN2 reaction, while electron-withdrawing groups have the opposite effect. nih.govmdpi.com

One challenge is the synthesis of phosphonium salts from unstable alkyl halides. researchgate.net For instance, the traditional method is not suitable for preparing 4-dimethylaminobenzyl triphenylphosphonium chloride. researchgate.net To overcome such limitations, alternative methods have been developed, such as reacting benzyl (B1604629) or thenyl alcohols directly with triphenylphosphonium hydrobromide. researchgate.net This approach, particularly with azeotropic removal of water, allows for the high-yield synthesis of phosphonium salts from various alcohols, including those containing tertiary amines. researchgate.net Another innovative one-pot method involves the reaction of alcohols with trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.orgnih.gov

Butyl(triphenyl)phosphanium;hydrobromide as a Precursor to Other Organophosphorus Compounds

Butyl(triphenyl)phosphanium;hydrobromide and its analogs are valuable precursors for the synthesis of other important classes of organophosphorus compounds, most notably phosphoranes (also known as phosphonium ylides).

Phosphonium salts, including butyl(triphenyl)phosphanium;hydrobromide, can be readily deprotonated at the α-carbon by a strong base to generate a phosphonium ylide or phosphorane. smolecule.com These ylides are key reagents in the Wittig reaction, a fundamental transformation in organic synthesis for the creation of carbon-carbon double bonds through the reaction with aldehydes or ketones. smolecule.com

Furthermore, triphenylphosphonium salts can serve as precursors for other complex organophosphorus structures. For example, triphenyl(phenylimino)phosphoranes have been synthesized from triphenylphosphine precursors. nih.gov The reaction of triphenylpropargylphosphonium bromide with various nucleophiles, including secondary amines and triphenylphosphine itself, leads to the formation of more complex phosphonium salts and bis-salts. researchgate.netpleiades.online

Phosphonium Polymeric Ionic Liquids (PILs) Incorporating Butyl(triphenyl)phosphanium Units

Phosphonium-based Polymeric Ionic Liquids (PILs) represent a significant class of polyelectrolytes. mdpi.com These materials are characterized by a polymer backbone with an ionic liquid (IL) species attached to each monomer repeating unit. mdpi.com PILs are of particular interest because they combine the desirable properties of ionic liquids—such as high thermal, chemical, and electrochemical stability—with the mechanical integrity and processing advantages of polymers. mdpi.com While nitrogen-based PILs have been extensively studied, their phosphonium-based counterparts are gaining attention for exhibiting comparable or even superior properties, including enhanced thermal stability and ionic conductivity. mdpi.comresearchgate.net

Research into phosphonium-based PILs is driven by their potential as non-volatile and non-flammable solid electrolytes, particularly for applications in lithium-ion batteries. mdpi.comresearchgate.net The macromolecular structure of PILs helps to mitigate issues like leakage and high viscosity often associated with liquid ionic liquids. mdpi.com The incorporation of phosphonium cations, such as derivatives of butyl(triphenyl)phosphanium, into polymer structures allows for the systematic tuning of material properties. rsc.orgrsc.orgresearchgate.net

Structure-Property Relationships in Phosphonium-Based Polymers (e.g., Electrical Conductivity)

The electrical conductivity of phosphonium-based PILs is intrinsically linked to their chemical structure. Several key factors, including the nature of the polymer backbone, the substituents on the phosphonium cation, and the type of counter-anion, collectively determine the material's conductive properties. researchgate.netrsc.org

Influence of Polymer Backbone and Substituent Groups:

A primary determinant of ionic conductivity in phosphonium PILs is the flexibility of the polymer backbone. mdpi.comresearchgate.net Polymers with more flexible backbones generally exhibit higher conductivity values compared to those with rigid structures. mdpi.comresearchgate.net This increased flexibility facilitates ion mobility, which is crucial for efficient charge transport.

The nature of the substituent groups on the phosphonium cation also plays a critical role. In a study involving a series of phosphonium PILs synthesized via ring-opening metathesis polymerization (ROMP), researchers investigated the effect of different substituents on conductivity. rsc.orgrsc.orgresearchgate.net The findings indicated that PILs with alkyl substituents on the phosphonium cation demonstrated higher conductivity compared to those with aromatic functional groups. rsc.orgrsc.orgresearchgate.net This difference is attributed to the greater flexibility of the alkyl chains compared to the more rigid aromatic structures. For instance, a PIL with a propyl substituent group (doped with 15 wt% LiTFSI) achieved an optimal conductivity of 6.00 × 10⁻⁴ S cm⁻¹ at room temperature. rsc.orgresearchgate.net

Influence of the Counter-Anion:

The choice of counter-anion significantly impacts the electrostatic interactions within the PIL and, consequently, its ionic conductivity. Weaker interactions between the phosphonium cation and the counter-anion lead to greater ion dissociation and mobility. rsc.org For example, the trifluorosulfonylimide (TFSI⁻) anion, due to its larger size and delocalized negative charge, results in higher conductivity compared to the bromide (Br⁻) anion. rsc.org The weaker electrostatic forces between the TFSI⁻ anion and the phosphonium cation facilitate more efficient ion transport. rsc.org

The table below summarizes the general relationship between structural features and electrical conductivity in phosphonium-based PILs based on research findings.

| Structural Feature | Influence on Electrical Conductivity | Rationale |

| Polymer Backbone | More flexible backbones lead to higher conductivity. mdpi.comresearchgate.net | Increased segmental motion facilitates ion transport. researchgate.net |

| Phosphonium Substituents | Alkyl substituents result in higher conductivity than aromatic substituents. rsc.orgrsc.orgresearchgate.net | Alkyl groups provide greater flexibility compared to rigid aromatic rings. rsc.orgrsc.orgresearchgate.net |

| Counter-Anion | Larger anions with delocalized charge (e.g., TFSI⁻) yield higher conductivity than smaller, more localized anions (e.g., Br⁻). rsc.org | Weaker cation-anion interactions lead to increased ion mobility. rsc.org |

Broader Academic Applications of Phosphonium Salts Relevant to Butyl Triphenyl Phosphanium;hydrobromide Research

Role in Materials Science and Engineering

Phosphonium (B103445) salts are a significant class of ionic liquids (ILs), which are salts that remain liquid at temperatures below 100°C. hiyka.comsigmaaldrich.com These materials are noted for their low volatility, high thermal stability, and the ability to have their physicochemical properties fine-tuned, making them suitable for sustainable processes in material synthesis. hiyka.comacs.orgnumberanalytics.com Their versatility has led to their integration into multiple facets of materials science, opening new avenues for the development of advanced materials. hiyka.com

The applications of phosphonium-based ionic liquids in materials science are diverse. They are utilized as solvents and catalysts in the manufacturing of nanomaterials, where they allow for precise control over the size and shape of particles. hiyka.com In polymer science, ILs are used to create homogeneous mixtures, leading to materials with improved mechanical and electrical properties. hiyka.commdpi.com They can be used to modify nanofillers like silica (B1680970), improving their dispersion within polymer matrices and enhancing the interfacial bond strength. mdpi.com Furthermore, polymerized ionic liquids (PILs), where an ionic liquid species is part of each monomer repeating unit, are being developed for applications such as non-volatile and non-flammable solid electrolytes in batteries. nih.govmdpi.com The introduction of functional groups into polymers via ILs has created a new family of materials with unique properties for various applications. mdpi.com

Table 1: Properties and Applications of Phosphonium-Based Ionic Liquids in Materials Science

| Property | Description | Application Area |

| Low Volatility | Negligible vapor pressure, reducing air pollution and inhalation risk. sigmaaldrich.comnumberanalytics.com | Green Solvents, High-Temperature Processes |

| High Thermal Stability | Can withstand high temperatures without decomposing, with a wide liquid range. acs.orgnumberanalytics.com | Heat Transfer Fluids, Electrolytes, Polymer Processing |

| Tunable Properties | Physicochemical properties can be tailored by modifying the cation and anion. hiyka.comnumberanalytics.com | Designer Solvents, Task-Specific Materials |

| High Ionic Conductivity | Composed of free-moving ions, resulting in high conductivity. numberanalytics.commdpi.com | Electrolytes in Batteries, Supercapacitors, Sensors numberanalytics.comnih.gov |

| Solvency | Capable of dissolving a wide range of polar and non-polar compounds. hiyka.commdpi.com | Nanomaterial Synthesis, Polymer Composites |

Applications in Biological and Medicinal Chemistry Research

The unique properties of phosphonium salts, particularly their cationic nature and lipophilicity, have made them invaluable tools in biomedical research. The triphenylphosphonium (TPP) cation, the core of Butyl(triphenyl)phosphanium, is a key vector in this field.

The triphenylphosphonium (TPP) cation is extensively used to target and deliver a wide array of biologically active molecules, or "cargo," specifically to mitochondria. plos.orgacs.org This targeting is possible because of the large negative membrane potential across the inner mitochondrial membrane, which drives the accumulation of these lipophilic, positively charged cations inside the mitochondrial matrix. nih.govnih.govnih.gov By conjugating molecules such as antioxidants, probes, or drugs to the TPP moiety, researchers can significantly increase their concentration within the mitochondria, potentially enhancing their therapeutic or diagnostic effects. acs.orgnih.govnih.gov

Table 2: Examples of Cargo Delivered to Mitochondria Using TPP Vectors

| Cargo Type | Specific Example | Research Goal |

| Antioxidants | Quinone derivatives | To selectively block mitochondrial oxidative damage. nih.govnih.gov |

| Spin Traps | Thiol-reactive moieties | To specifically localize compounds in mitochondria for studying reactive oxygen species. plos.orgnih.gov |

| Probes | Fluorescent dyes, Rhodamine | To report on mitochondrial function and membrane potential. nih.govnih.govncl.ac.uk |

| Antimicrobials | Chloramphenicol analogues, Curcumin | To target bacterial ribosomes or induce ROS accumulation in bacteria. tandfonline.comresearchgate.net |

| Anticancer Agents | Various cytotoxic compounds | To induce cell death by targeting the mitochondria of cancer cells. nih.govnih.gov |

Long before their widespread use as delivery vectors, alkylated triphenylphosphonium cations were employed as probes to investigate the mechanisms of mitochondrial function. nih.gov Their accumulation within mitochondria is governed by the Nernst equation, making them excellent tools for measuring the mitochondrial membrane potential. frontiersin.org The uptake of these lipophilic cations is a direct response to the electrical potential difference across the inner mitochondrial membrane, a key component of cellular energy production. plos.orgnih.gov

Studies using TPP derivatives have been fundamental to understanding how mitochondria maintain this potential through oxidative phosphorylation. nih.gov The process of cation uptake is a multi-step event that involves binding to the membrane surface and transferring across the phospholipid bilayer. nih.gov Research has shown that the hydrophobicity of the TPP derivative is a critical factor; for example, the ability of alkyl-TPP cations to decrease the membrane potential increases with the length of the alkyl chain. plos.orgresearchgate.net This has led to detailed investigations into how modifications of the TPP structure, such as adding hydrophilic groups or altering linker chains, can modulate their interaction with the membrane and their impact on mitochondrial respiration. plos.orgacs.org These studies are crucial for designing more effective and less disruptive mitochondria-targeted therapies and probes. nih.govnih.gov

Quaternary phosphonium salts (QPS) have demonstrated significant antimicrobial properties, a field of study rationalized by the phylogenetic similarities between mitochondria and bacteria. tandfonline.comresearchgate.net These compounds are particularly effective against Gram-positive bacteria, with their activity largely dependent on their structure. nih.govnih.gov The proposed mechanism of action involves the disruption of the bacterial cell membrane or its membrane potential. researchgate.net

Structure-activity relationship studies are crucial in this area. It has been consistently shown that the antimicrobial efficacy of QPS is influenced by the length of the alkyl chains attached to the phosphorus atom. researchgate.netnih.gov Typically, activity increases with chain length up to an optimal point, often between 10 and 12 carbon atoms, after which it may decrease. researchgate.netneliti.com For example, a study on a series of tri-n-hexyl(R)phosphonium salts found that the alkyl substituent length was directly responsible for the antimicrobial properties. nih.gov Furthermore, the nature of the other substituents on the phosphorus also plays a role; replacing phenyl groups with alkyl or other aryl groups can impart greater lipophilicity and result in improved antimicrobial activity. researchgate.netnih.gov

Table 3: Antimicrobial Activity of Selected Phosphonium Salts

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H- nih.govtandfonline.comdioxino[4,5-c]pyridine dichloride | Staphylococcus aureus | 5 | nih.gov |

| 5,6-bis[tributylphosphonio(methyl)]-2,2,8-trimethyl-4H- nih.govtandfonline.comdioxino[4,5-c]pyridine dichloride | Staphylococcus aureus | 1 | nih.gov |

| Tri-tert-butyl(n-dodecyl)phosphonium bromide | S. aureus (MRSA) | High Activity (Specific MIC not stated) | nih.gov |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa cells (Cytotoxicity IC50) | <5 | nih.gov |

| Hexadecyltriphenylphosphonium bromide | Gram-positive isolates | 4-16 | mdpi.com |

Note: MIC stands for Minimum Inhibitory Concentration. Lower values indicate higher activity.

Corrosion Inhibition Studies